![molecular formula C16H16N2O2S B5586610 5-(4-ethoxyphenyl)-3-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5586610.png)
5-(4-ethoxyphenyl)-3-ethylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves several key steps, including the use of aza-Wittig reactions, catalytic four-component reactions, and the condensation of various amines, phenols, or alcohols. These processes have been optimized to achieve high yields and selectivity, highlighting the compound's efficient synthetic pathways (Chen, Nie, & Ding, 2009), (Shi et al., 2018).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones has been extensively analyzed through various spectroscopic methods, including FTIR, NMR, and X-ray crystallography. These studies reveal detailed insights into the compound's structural characteristics, bonding patterns, and electronic configurations, contributing to a deeper understanding of its reactivity and properties (Gangjee et al., 2009), (Peng et al., 2015).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidin-4(3H)-ones participate in a variety of chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. These reactions are pivotal for modifying the compound to enhance its chemical properties or to introduce functional groups that can lead to pharmacologically active derivatives. The versatility of these reactions underscores the compound's significance in synthetic and medicinal chemistry (Tumkyavichyus, 1988), (Tumkevičius, 1994).
Physical Properties Analysis
The physical properties of thieno[2,3-d]pyrimidin-4(3H)-ones, such as solubility, melting point, and stability, have been characterized to facilitate their application in various fields. These properties are influenced by the compound's molecular structure and can be modified through chemical synthesis to meet specific requirements (Huang et al., 2020).
Chemical Properties Analysis
The chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones, including reactivity, stability under various conditions, and interactions with other chemical entities, have been thoroughly investigated. These studies provide valuable information for the development of new compounds with desired chemical behaviors and applications in various scientific fields (Dai et al., 2013).
properties
IUPAC Name |
5-(4-ethoxyphenyl)-3-ethylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-3-18-10-17-15-14(16(18)19)13(9-21-15)11-5-7-12(8-6-11)20-4-2/h5-10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVUCELNFVCVDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.